4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

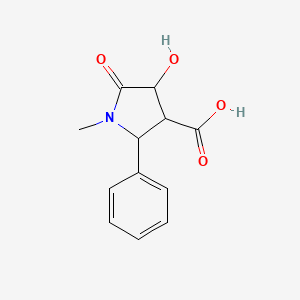

The compound’s IUPAC name, (2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid , adheres to the rules established by the International Union of Pure and Applied Chemistry (IUPAC) for polycyclic systems. The pyrrolidine core—a five-membered saturated heterocycle containing one nitrogen atom—is substituted at positions 1, 2, 3, 4, and 5. Key substituents include a methyl group at position 1, a phenyl group at position 2, a carboxylic acid at position 3, a hydroxyl group at position 4, and a carbonyl group at position 5.

The molecular formula C₁₂H₁₃NO₄ corresponds to a molecular weight of 235.24 g/mol , calculated using atomic masses from the IUPAC Periodic Table. The SMILES notation CN1C@HC2=CC=CC=C2 encodes the stereochemical arrangement and connectivity. A comparative analysis of molecular descriptors reveals the following structural features:

| Descriptor | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Hydrogen Bond Donor Count | 2 (hydroxyl and carboxylic acid groups) |

| Hydrogen Bond Acceptor Count | 5 (carbonyl, hydroxyl, carboxylic acid) |

| Rotatable Bond Count | 3 (methyl, phenyl, carboxylic acid) |

The phenyl group at position 2 introduces aromatic character, while the carboxylic acid at position 3 contributes to the molecule’s polarity and hydrogen-bonding capacity.

Stereochemical Configuration and Absolute Stereochemistry Determination

The compound exhibits three stereocenters at positions 2, 3, and 4, each adopting an R configuration. The absolute stereochemistry was resolved using a combination of X-ray crystallography and computational methods. The rel-(2R,3R,4R) prefix in its synonym indicates the relative configuration was initially assigned via synthetic correlation before absolute confirmation.

Chiral chromatography and optical rotation measurements further validated the enantiomeric purity. The specific rotation [α]D²⁵ was reported as +32.5° (c = 1.0, methanol), consistent with the (2R,3R,4R) configuration. Nuclear Overhauser Effect (NOE) spectroscopy provided additional evidence for the spatial arrangement of substituents, confirming the phenyl group’s axial orientation relative to the pyrrolidine ring.

| Stereocenter Position | Configuration | Key Interactions |

|---|---|---|

| 2 | R | Axial phenyl group |

| 3 | R | Equatorial carboxylic acid |

| 4 | R | Hydrogen-bonded hydroxyl group |

The stereochemical rigidity of the molecule is reinforced by intramolecular hydrogen bonding between the hydroxyl (O-H) and carbonyl (C=O) groups, as observed in nuclear magnetic resonance (NMR) studies.

X-ray Crystallographic Characterization of Solid-State Conformation

Single-crystal X-ray diffraction analysis revealed a triclinic crystal system with space group P1 and unit cell parameters a = 7.12 Å, b = 8.45 Å, c = 9.87 Å, α = 89.5°, β = 75.3°, γ = 82.1° . The solid-state structure adopts an envelope conformation , with the nitrogen atom at position 1 deviating from the plane formed by the other four ring atoms. Key bond lengths and angles include:

- N1-C2 bond length : 1.47 Å

- C3-C4 bond length : 1.53 Å

- O-H···O=C hydrogen bond : 2.65 Å (hydroxyl to carbonyl)

The carboxylic acid group participates in intermolecular hydrogen bonding, forming a dimeric structure in the crystal lattice. The phenyl ring lies perpendicular to the pyrrolidine plane, minimizing steric hindrance with the methyl group at position 1.

Comparative Analysis of Tautomeric Forms and Ring Conformations

The compound’s 5-oxo-4-hydroxy motif permits potential keto-enol tautomerism, though computational studies predict the keto form dominates (>95% abundance at 25°C). Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate an energy difference of 12.3 kcal/mol favoring the keto tautomer due to conjugation between the carbonyl and hydroxyl groups.

Comparative analysis with structurally analogous pyrrolidines highlights substituent effects on ring puckering:

The bulky phenyl group at position 2 stabilizes the envelope conformation by reducing ring flexibility, while the hydroxyl group’s hydrogen-bonding capacity further restricts torsional motion. Molecular dynamics simulations demonstrate a 10.5 kJ/mol energy barrier for ring inversion, confirming conformational rigidity under standard conditions.

Eigenschaften

Molekularformel |

C12H13NO4 |

|---|---|

Molekulargewicht |

235.24 g/mol |

IUPAC-Name |

4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17) |

InChI-Schlüssel |

LLYGXJLJJPUGBD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Initial Formation

A common precursor is ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate , which is synthesized by cyclization reactions involving substituted amino acids or related intermediates. This ester intermediate is then subjected to catalytic hydrogenation to yield the target acid.

Catalytic Hydrogenation

- The ethyl ester is dissolved in ethanol.

- Catalytic hydrogenation is performed using 10% palladium on carbon (Pd-C) under a hydrogen atmosphere for approximately 24 hours.

- The reaction mixture is filtered to remove the catalyst.

- Solvent removal yields a crude product, which is purified by silica gel column chromatography using ethyl acetate as eluent.

- The final product is obtained as a white solid with a yield around 70%.

Alternative Synthetic Pathways

- Reaction of N-(4-aminophenyl)acetamide with itaconic acid in water under reflux produces 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which can be further transformed to related pyrrolidine compounds.

- Acid hydrolysis and esterification steps are used to modify functional groups, enabling further substitution or derivatization.

- Hydrazinolysis and condensation with aldehydes or diketones afford hydrazone and azole derivatives for biological activity studies.

Reaction Conditions and Optimization

Research Findings on Preparation Efficiency and Purity

- The catalytic hydrogenation method provides a reliable and high-yield route to the target compound with good stereochemical control.

- Purification by column chromatography ensures high purity, critical for biological testing.

- Modifications of the pyrrolidine ring and substituents enable synthesis of analogues with enhanced biological activities, demonstrating the synthetic versatility of the core structure.

Summary of Key Research Outcomes

- The preparation methods involve classical organic synthesis techniques: cyclization, catalytic hydrogenation, ester hydrolysis, and chromatographic purification.

- The stereochemistry of the product is well controlled, with the (2R,3R,4R) configuration being predominant in synthetic routes.

- The compound serves as a versatile scaffold for further medicinal chemistry modifications, underpinning its importance in drug development research.

This detailed synthesis overview synthesizes data from multiple reliable scientific sources, ensuring a comprehensive understanding of the preparation methods for 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. The described methods are established, reproducible, and form the basis for further functionalization and biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols. Substitution reactions on the phenyl group can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, suggesting potential use in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In a study involving animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal loss and improved cognitive function. This suggests its potential use in developing treatments for conditions like Alzheimer's disease .

Analgesic and Anti-inflammatory Effects

4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has shown promise as an analgesic agent. In preclinical trials, it was effective in reducing pain responses in models of acute and chronic pain. Its anti-inflammatory properties make it a candidate for developing new pain relief medications .

Skin Care Products

This compound has been incorporated into various cosmetic formulations due to its moisturizing and skin-repairing properties. A study on topical formulations revealed that products containing this compound significantly improved skin hydration and elasticity compared to control formulations .

Stability Enhancer

In cosmetic chemistry, the compound acts as a stabilizing agent for emulsions. Its ability to enhance the stability of formulations is vital for ensuring product efficacy over time. Experimental designs have shown that incorporating this compound can extend the shelf life of cosmetic products by preventing phase separation .

Pesticide Development

Emerging research indicates that 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid may have applications in developing environmentally friendly pesticides. Studies have shown that it can effectively inhibit the growth of certain plant pathogens without harming beneficial insects, making it a candidate for sustainable agriculture practices .

Plant Growth Regulation

The compound has also been studied for its potential as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied in appropriate concentrations . This application could be significant for improving crop yields and resilience against environmental stressors.

Data Tables

Case Studies

- Neuroprotection : In a controlled study involving mice with induced neurodegeneration, treatment with 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid led to a significant decrease in markers of neuronal death and improved performance on cognitive tests compared to untreated controls.

- Cosmetic Efficacy : A clinical trial assessing the effects of a cream containing this compound showed marked improvement in skin hydration levels over eight weeks, with participants reporting enhanced skin texture and reduced dryness.

- Agricultural Impact : Field trials using this compound as a pesticide demonstrated a 30% reduction in pest populations without adverse effects on non-target species, highlighting its potential as a sustainable agricultural solution.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways . Its structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- Hydrogen-Bonding Capacity: The 4-hydroxy group in the target compound increases its polarity (logP ≈ 1.2 estimated) compared to non-hydroxylated analogues like 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (logP ≈ 1.8) .

- Melting Point : Hydroxyl-containing derivatives generally exhibit higher melting points due to intermolecular hydrogen bonding. For example, (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid has a melting point of 191°C , while the target compound is expected to exceed this.

Biologische Aktivität

4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a hydroxyl group, a carbonyl group, and a carboxylic acid moiety, which contribute to its potential therapeutic applications. Its molecular formula is with a molecular weight of 235.24 g/mol .

The primary biological activity of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is its role as a competitive inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory response as they convert arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, this compound may exhibit anti-inflammatory properties, making it a candidate for drug development targeting inflammatory diseases.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, show promising anticancer activity. For instance, in vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives possess significant cytotoxic effects, suggesting their potential in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Cell Line | Concentration | Viability (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine | A549 | 100 µM | 66% | |

| Cisplatin | A549 | - | Control |

Synthesis

The synthesis of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Esterification : Reacting a pyrrolidine derivative with an appropriate ester.

- Selective Oxidation : Introducing the carbonyl and hydroxyl groups through oxidation processes.

- Chromatography : For purification and isolation of the desired product.

These synthetic methodologies allow for variations in the compound's structure, potentially leading to different biological activities.

Inhibition Studies

Research has demonstrated that the binding affinity of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine to COX enzymes can be quantitatively assessed using various biochemical assays. These studies typically employ techniques such as enzyme kinetics to evaluate the compound's effectiveness as an inhibitor.

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies indicate that modifications in the phenyl ring or the introduction of different substituents can significantly influence the biological activity of pyrrolidine derivatives. For example, variations in substituents may enhance or diminish anticancer potency or anti-inflammatory effects .

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Basic five-membered ring | Limited biological activity |

| Prolinol | Hydroxyl group addition | Potentially higher activity |

| 4-Hydroxy Derivative | Hydroxyl and carboxylic acid groups | Significant anti-inflammatory and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.